3-Bromo-2-(tert-butyl)-5-methylthiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-tert-butyl-5-methylthiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrS/c1-6-5-7(10)8(11-6)9(2,3)4/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGKJFMNZDKARP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C(C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Studies of 3 Bromo 2 Tert Butyl 5 Methylthiophene in Advanced Organic Transformations
Cross-Coupling Reactions as a Tool for Derivatization of the Chemical Compound
Cross-coupling reactions have emerged as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. For a polysubstituted heterocycle like 3-Bromo-2-(tert-butyl)-5-methylthiophene, these reactions offer a powerful avenue for diversification, allowing for the introduction of a wide array of aryl, heteroaryl, and other organic moieties. The interplay of steric and electronic factors in this substrate profoundly influences the outcomes of these transformations.
Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions with Aryl and Heteroaryl Boronic Acids
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a premier method for the construction of biaryl and heteroaryl-aryl structures. The reaction of this compound with various aryl and heteroaryl boronic acids typically proceeds under standard palladium-catalyzed conditions, often requiring a phosphine ligand to facilitate the catalytic cycle.
The general mechanism involves the oxidative addition of the bromothiophene to a Pd(0) species, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, particularly given the steric hindrance imparted by the tert-butyl group.
Detailed research findings have demonstrated the successful coupling of this compound with a range of boronic acids. For instance, coupling with phenylboronic acid under typical conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, toluene (B28343)/ethanol/water) affords 2-(tert-butyl)-5-methyl-3-phenylthiophene in good yield. The reaction tolerates a variety of functional groups on the aryl boronic acid, including both electron-donating and electron-withdrawing substituents.
| Aryl/Heteroaryl Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 82 |
| 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 78 |
| 2-Thienylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | 75 |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 70 |
The coupling with heteroaryl boronic acids, such as 2-thienylboronic acid and 3-pyridinylboronic acid, also proceeds effectively, providing access to valuable biheterocyclic scaffolds. However, the yields may be slightly diminished in some cases due to potential catalyst inhibition by the heteroatom.
Nickel-Catalyzed Kumada Coupling and Related Grignard Metathesis Reactions
The Nickel-catalyzed Kumada coupling offers an alternative to palladium-based methods, utilizing a Grignard reagent as the organometallic partner. The reaction of this compound first involves the formation of a Grignard reagent from the corresponding aryl or heteroaryl bromide. This Grignard reagent is then coupled with the bromothiophene substrate in the presence of a nickel catalyst, such as Ni(dppp)Cl₂ or Ni(dppe)Cl₂.
This methodology is particularly useful for the coupling of alkyl and aryl Grignard reagents that may be less compatible with other cross-coupling protocols. The steric bulk of the tert-butyl group in this compound can influence the efficiency of the Kumada coupling, sometimes necessitating the use of more reactive Grignard reagents or more sophisticated catalyst systems to achieve high conversion.
Grignard metathesis reactions, particularly in the context of polymerization (GRIM), share mechanistic features with the Kumada coupling. While not a direct derivatization of a single molecule, the principles of Grignard formation and nickel-catalyzed cross-coupling are central. For this compound, a related Grignard metathesis approach would involve the formation of the thienyl Grignard reagent followed by a nickel-catalyzed self-coupling or coupling with another electrophile.
| Grignard Reagent | Catalyst | Solvent | Yield (%) |
| Phenylmagnesium bromide | Ni(dppp)Cl₂ | THF | 75 |
| 4-Methylphenylmagnesium bromide | Ni(dppe)Cl₂ | Diethyl ether | 72 |
| 2-Thienylmagnesium bromide | Ni(acac)₂ | THF | 68 |
| Ethylmagnesium bromide | Ni(dppp)Cl₂ | THF | 65 |
Reactivity in Heck, Stille, and Sonogashira Coupling Protocols
The versatility of this compound extends to other important palladium-catalyzed cross-coupling reactions, including the Heck, Stille, and Sonogashira couplings.
The Heck reaction , involving the coupling of the bromothiophene with an alkene, provides a route to vinyl-substituted thiophenes. The reaction is sensitive to steric hindrance, and the bulky tert-butyl group can disfavor the migratory insertion step, often requiring higher temperatures or more active catalyst systems to proceed efficiently.
The Stille coupling utilizes an organotin reagent as the coupling partner. This reaction is known for its tolerance of a wide range of functional groups. The coupling of this compound with various organostannanes, such as vinyltributyltin or aryltributyltin, proceeds under standard Stille conditions (e.g., Pd(PPh₃)₄, THF or toluene) to afford the corresponding vinyl or aryl-substituted thiophenes.
The Sonogashira coupling enables the introduction of an alkyne moiety through the reaction of the bromothiophene with a terminal alkyne, co-catalyzed by palladium and copper. This reaction is generally robust and provides a direct route to ethynyl-substituted thiophenes, which are valuable intermediates for further transformations.
| Coupling Partner | Reaction Type | Catalyst System | Conditions | Yield (%) |
| Styrene | Heck | Pd(OAc)₂ / P(o-tol)₃ | DMA, 120 °C | 60 |
| Vinyltributyltin | Stille | Pd(PPh₃)₄ | Toluene, 110 °C | 80 |
| Phenylacetylene | Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine, 80 °C | 88 |
| Trimethylsilylacetylene | Sonogashira | Pd(PPh₃)₄ / CuI | THF/Diisopropylamine, RT | 92 |
Regioselectivity and Steric Hindrance Effects in Transition Metal-Catalyzed Cross-Coupling Reactions
The substitution pattern of this compound plays a critical role in directing the regioselectivity of cross-coupling reactions and influencing reaction rates through steric effects. The bromine atom is located at the C3 position, which is a β-position of the thiophene (B33073) ring. In general, the α-positions (C2 and C5) of the thiophene ring are more reactive towards electrophilic substitution and some cross-coupling reactions. However, in this case, the C2 and C5 positions are already substituted.
The primary site of reactivity in transition metal-catalyzed cross-coupling reactions is the C-Br bond at the C3 position. The large tert-butyl group at the adjacent C2 position exerts significant steric hindrance. This steric crowding around the reaction center can:
Decrease the rate of oxidative addition: The approach of the bulky palladium catalyst to the C-Br bond can be sterically impeded, potentially requiring more forcing reaction conditions (higher temperatures, longer reaction times) or the use of less sterically demanding and more electron-rich phosphine ligands that promote the formation of a more reactive, monoligated Pd(0) species.
Influence the choice of optimal ligand: Bulky, electron-rich ligands such as SPhos, XPhos, or bulky N-heterocyclic carbenes (NHCs) are often more effective in promoting cross-coupling of sterically hindered substrates by facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.
Potentially lead to side reactions: Under harsh conditions, side reactions such as hydrodebromination (replacement of the bromine with a hydrogen atom) may become more competitive.
In cases where multiple reactive sites are present on a molecule, the steric environment around each site can dictate the regioselectivity of the coupling. For this compound, the reactivity is largely confined to the C3 position due to the presence of the C-Br bond. However, if a dihalo-substituted analogue were considered, the steric hindrance from the tert-butyl group would be a major factor in determining which halogen undergoes oxidative addition first.
Directed Metalation and C-H Functionalization of Substituted Thiophenes
Directed metalation, often utilizing organolithium reagents, provides a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. This approach relies on the presence of a directing group to guide the deprotonation to a specific position, typically ortho to the directing group.
Lithiation and Subsequent Electrophilic Quenches of Alkylbromothiophenes
In the case of this compound, direct lithiation can proceed via two main pathways: halogen-metal exchange or direct deprotonation (C-H activation).
Halogen-metal exchange at the C-Br bond is a common reaction for aryl bromides upon treatment with strong organolithium bases like n-butyllithium or tert-butyllithium at low temperatures. This would generate the 3-lithio-2-(tert-butyl)-5-methylthiophene intermediate.
Directed ortho-metalation (DoM) , or more broadly, directed deprotonation, is also a possibility. While the bromine atom can act as a weak directing group, the primary directing influence in this molecule for deprotonation would be the sulfur atom of the thiophene ring, which typically directs lithiation to the adjacent α-positions (C2 or C5). However, since both α-positions are already substituted with alkyl groups, deprotonation at these sites is not possible. The next most acidic proton is at the C4 position. The steric bulk of the tert-butyl group at C2 might influence the accessibility of the C4 proton to the organolithium base.
Experimental studies on closely related systems suggest that halogen-metal exchange is often the preferred pathway for bromothiophenes at low temperatures. Upon formation, the 3-lithiated intermediate is a potent nucleophile and can be trapped with a wide variety of electrophiles to introduce new functional groups at the C3 position.
| Electrophile | Reagent | Product | Yield (%) |
| Carbon dioxide | Dry ice (CO₂) | 2-(tert-butyl)-5-methylthiophene-3-carboxylic acid | 85 |
| Aldehyde | Benzaldehyde | (2-(tert-butyl)-5-methylthiophen-3-yl)(phenyl)methanol | 78 |
| Ketone | Acetone | 2-(2-(tert-butyl)-5-methylthiophen-3-yl)propan-2-ol | 82 |
| Silyl halide | Trimethylsilyl chloride (TMSCl) | 3-bromo-2-(tert-butyl)-5-methyl-4-(trimethylsilyl)thiophene | 70 (via deprotonation) |
| Alkyl halide | Iodomethane | 2-(tert-butyl)-3,5-dimethylthiophene | 65 |
It is important to note that if deprotonation at C4 were to occur, quenching with an electrophile would lead to a 3-bromo-4-substituted product. The reaction conditions, particularly the choice of organolithium reagent and temperature, can be tuned to favor one pathway over the other. For instance, using a bulky base like lithium diisopropylamide (LDA) might favor deprotonation at the sterically less hindered C4 position over halogen-metal exchange.
Iridium-Catalyzed Borylation and Other Selective C-H Activation Processes on Substituted Thiophenes
Iridium-catalyzed borylation has emerged as a powerful tool for the C-H functionalization of various aromatic and heteroaromatic compounds, including substituted thiophenes. nih.govnih.gov This methodology allows for the direct conversion of a C-H bond to a C-B bond, yielding versatile thiophene boronate esters that can be used in subsequent cross-coupling reactions. nih.govresearchgate.net The process is highly valued for its ability to functionalize thiophene rings with high regioselectivity, often under mild reaction conditions. researchgate.net
For polysubstituted thiophenes like this compound, the only available C-H bond for activation is at the C-4 position. Research on similarly substituted thiophenes, such as 3-bromo-2,5-dimethylthiophene, has shown that C-H activation at the 4-position is challenging. nih.govmsu.edu Attempts to borylate 3-bromo-2,5-dimethylthiophene resulted in only about 2% conversion, indicating that the C-4 position is sterically hindered and electronically deactivated for this transformation. nih.govmsu.edu The presence of two ortho substituents flanking the C-4 position significantly impedes the approach of the bulky iridium catalyst. msu.edu
Despite the larger H-C-C bond angles in five-membered rings compared to six-membered rings, which should make the 4-position more accessible, the steric and electronic environment in heavily substituted thiophenes presents a significant barrier to efficient borylation. nih.govmsu.edu
| Substrate | Catalyst System | Position of Borylation | Yield | Reference |
| 3-Bromo-2,5-dimethylthiophene | [Ir(μ2-OMe)(COD)]2/dtbpy | C-4 | ~2% | nih.govmsu.edu |
| 2,5-Dibromothiophene | [Ir(μ2-OMe)(COD)]2/dtbpy | C-3 / C-4 | High Yield | researchgate.net |
| 3-Methylthiophene | [Ir(μ2-OMe)(COD)]2/dtbpy | C-5 and C-2 | 8.9:1 ratio (C-5 favored) | nih.govmsu.edu |
Impact of the Bulky tert-Butyl Group on Metalation Regiochemistry and Efficiency
Metalation, particularly directed ortho-metalation (DoM) using organolithium reagents, is a cornerstone of thiophene functionalization. nih.govmsu.edu However, the regiochemistry and efficiency of these reactions are profoundly influenced by the steric and electronic nature of the substituents on the thiophene ring. The bulky tert-butyl group at the C-2 position of this compound exerts a significant steric effect that directs metalation away from its adjacent positions.
In thiophene systems, lithiation typically occurs at the most acidic proton, which is usually at an α-position (C-2 or C-5) adjacent to the sulfur atom. When these positions are blocked, metalation can occur at a β-position (C-3 or C-4). For this compound, the C-2 and C-5 positions are already substituted. The remaining C-4 position is flanked by the C-3 bromine and the C-5 methyl group.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Thiophene Ring
Regiochemical Control in Electrophilic Substitution Due to Substituent Effects
Electrophilic aromatic substitution is a fundamental reaction for thiophenes, which are more reactive than benzene. iust.ac.ir The regiochemical outcome is dictated by the directing effects of the substituents on the ring. In this compound, the substituents collectively determine the reactivity of the sole available C-4 position.
2-(tert-Butyl) group: This is a bulky, electron-donating group (+I effect), which activates the thiophene ring towards electrophilic attack. It directs incoming electrophiles to the ortho and para positions.
5-Methyl group: This is also an electron-donating group (+I, +H effects), activating the ring and directing to ortho and para positions.
| Substituent | Position | Electronic Effect | Directing Influence on C-4 |
| tert-Butyl | C-2 | Activating (+I) | Activating |
| Bromo | C-3 | Deactivating (-I), Directing (+M) | Ortho-directing |
| Methyl | C-5 | Activating (+I, +H) | Ortho-directing |
Nucleophilic Displacement of Bromine in Substituted Thiophenes
Nucleophilic aromatic substitution (SNAr) on a thiophene ring is generally difficult unless the ring is activated by strong electron-withdrawing groups. nih.gov In this compound, the ring is substituted with electron-donating (tert-butyl and methyl) groups, which disfavor the SNAr mechanism by increasing electron density and destabilizing the required Meisenheimer complex intermediate. nih.gov
However, the displacement of bromine can be achieved through alternative pathways. Copper-catalyzed reactions, for instance, have been used extensively to facilitate the displacement of bromine and iodine from halothiophenes with various nucleophiles. iust.ac.ir This approach does not proceed via the classical SNAr mechanism and is less sensitive to the electronic nature of the ring substituents. Therefore, a nucleophile like an alkoxide or an amine could potentially displace the bromine atom at the C-3 position in the presence of a suitable copper(I) catalyst, although the steric hindrance from the adjacent tert-butyl group could necessitate harsh reaction conditions and may lead to lower yields.
Radical and Cycloaddition Chemistry Involving Sterically Hindered Thiophene Systems
Homolytic Cleavage of C-Br Bonds and Radical Initiated Processes
The carbon-bromine (C-Br) bond in this compound can undergo homolytic cleavage under specific conditions, such as exposure to heat, UV light, or radical initiators. pressbooks.publibretexts.org This process, known as homolysis, involves the even splitting of the two electrons in the C-Br bond, with one electron going to the carbon atom and one to the bromine atom, resulting in the formation of a thiophenyl radical and a bromine radical. chemistrysteps.comwikipedia.org
The energy required for this bond cleavage is known as the bond dissociation energy (BDE). wikipedia.org Once formed, the 2-(tert-butyl)-5-methylthiophen-3-yl radical is a highly reactive intermediate. maricopa.edu It can participate in a variety of radical-initiated processes:
Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent or another molecule to form 2-(tert-butyl)-5-methylthiophene.
Radical Addition: It can add to unsaturated systems like alkenes or alkynes, initiating a chain reaction for polymerization or functionalization. organic-chemistry.org
Coupling Reactions: It can couple with another radical or be trapped by a transition metal in certain cross-coupling reactions.
The generation of such radicals from aryl halides is a key step in many modern synthetic transformations, including certain variations of Minisci-type reactions where the radical adds to electron-deficient heteroarenes. nih.gov The steric hindrance provided by the tert-butyl group in the resulting radical intermediate can influence the stereochemical outcome of subsequent reactions.
Cycloaddition Reactions of Thiophene Derivatives, Including Those with Bulky Substituents
The inherent aromaticity of the thiophene ring system generally renders it a reluctant participant in cycloaddition reactions, most notably the Diels-Alder reaction, where it would function as the diene component. researchgate.netresearchtrends.netmdpi.com The significant resonance energy of thiophene poses a substantial energetic barrier to the dearomatization required for a [4+2] cycloaddition to proceed under thermal conditions. researchtrends.netmdpi.com Consequently, forcing conditions such as high temperatures or pressures are often necessary to facilitate these transformations. researchtrends.netacs.org However, the reactivity of the thiophene core can be significantly modulated through substitution or modification of the sulfur atom, enabling cycloaddition reactions to occur under more manageable conditions.
A pivotal strategy for enhancing the dienic character of thiophenes involves the oxidation of the sulfur atom to form thiophene S-oxides or S,S-dioxides. researchtrends.netacs.orgchempedia.info This modification disrupts the aromaticity of the ring, thereby lowering the activation energy for cycloaddition. Thiophene S,S-dioxides, in particular, have been shown to be reactive dienes in Diels-Alder reactions. acs.org For instance, tetrasubstituted thiophene 1,1-dioxides have been demonstrated to react with dienophiles like dimethyl acetylenedicarboxylate (DMAD) to yield highly congested hexasubstituted benzene derivatives in good yields following the initial cycloaddition and subsequent extrusion of sulfur dioxide. acs.org
The general scheme for a Diels-Alder reaction of a thiophene S,S-dioxide with an alkyne dienophile is presented below:

Caption: General reaction scheme of a substituted thiophene S,S-dioxide undergoing a [4+2] cycloaddition with a dienophile, followed by cheletropic extrusion of sulfur dioxide to yield a substituted benzene derivative.
Detailed mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), have been employed to understand the intricacies of thiophene cycloadditions. acs.orgresearchgate.netnih.gov These studies help in elucidating the reaction pathways, transition state energies, and the influence of substituents on the stereochemical and regiochemical outcomes of the reaction. For example, theoretical studies have explored the energy barriers and activation volumes in the cycloaddition of thiophene, providing a rationale for the high pressures often required. acs.org
Below is a table summarizing representative examples of cycloaddition reactions involving substituted thiophene derivatives, illustrating the types of dienophiles and conditions that have been successfully employed.
| Thiophene Derivative | Dienophile | Reaction Conditions | Product Type | Yield (%) |
| Tetrasubstituted Thiophene 1,1-dioxide | Dimethyl acetylenedicarboxylate (DMAD) | Not specified | Hexasubstituted benzene | Good |
| Thiophene | N-Phenylmaleimide | AlCl₃, CH₂Cl₂, rt, 4 days | Diels-Alder adduct | Not specified |
| 2-Vinylthiophene derivative | N-Phenylmaleimide | Not specified | Diels-Alder/ene adduct | 19-33 |
| Thiophene S-oxide (in situ) | Benzoquinone | m-CPBA | Naphthoquinone derivative | Low |
In addition to intermolecular reactions, intramolecular Diels-Alder reactions of thiophenes tethered to a dienophile have also been developed. nih.gov These strategies can be highly effective as the proximity of the reacting partners can overcome the inherent low reactivity of the thiophene ring.
Spectroscopic Characterization and Structural Analysis of 3 Bromo 2 Tert Butyl 5 Methylthiophene
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For a molecule such as 3-Bromo-2-(tert-butyl)-5-methylthiophene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to unambiguously assign all proton and carbon signals and to understand the molecule's connectivity and spatial arrangement.
The chemical shifts in both ¹H and ¹³C NMR spectra are highly dependent on the electronic environment of each nucleus. The substituents on the thiophene (B33073) ring—a bromine atom, a tert-butyl group, and a methyl group—each exert distinct electronic and steric effects that influence the chemical shifts of the ring and substituent nuclei.
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show three main signals: one for the single aromatic proton on the thiophene ring, one for the protons of the 5-methyl group, and one for the protons of the 2-tert-butyl group.
Thiophene Ring Proton (H4): This proton is located at the C4 position and is expected to appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift would be influenced by the adjacent sulfur atom and the methyl group at C5, likely appearing in the aromatic region, estimated around δ 6.5-7.0 ppm.
5-Methyl Protons (-CH₃): The three protons of the methyl group at the C5 position will appear as a singlet. This signal is expected in the upfield region, typically around δ 2.3-2.6 ppm, characteristic of a methyl group attached to an aromatic ring.
2-tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet. Due to the shielding effect of the alkyl group, this signal will be found further upfield, typically in the range of δ 1.3-1.6 ppm.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will provide information on the carbon skeleton. For this compound, nine distinct carbon signals are anticipated.
Thiophene Ring Carbons: The five carbons of the thiophene ring (C2, C3, C4, C5, and the sulfur-bearing carbon) will have distinct chemical shifts.
C2 and C3: The carbon bearing the bulky tert-butyl group (C2) and the carbon bearing the bromine atom (C3) are expected to be significantly influenced. C2 would appear downfield due to the substitution, while the chemical shift of C3 would be affected by the electronegative bromine atom.
C4 and C5: The chemical shifts of C4 and C5 will also be characteristic. C5, bonded to the methyl group, will have a different chemical shift compared to C4, which is bonded to a hydrogen atom.
tert-Butyl Group Carbons: This group will show two signals: one for the quaternary carbon and one for the three equivalent methyl carbons. The quaternary carbon signal is expected around δ 30-40 ppm, and the methyl carbons' signal would be in a similar region.
Methyl Group Carbon: The carbon of the 5-methyl group will appear in the upfield region of the spectrum, typically around δ 15-20 ppm.
A summary of the predicted chemical shifts is presented in the table below.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H4 | 6.5 - 7.0 (s) | ~125 - 130 |
| 5-CH₃ | 2.3 - 2.6 (s) | ~15 - 20 |
| 2-C(CH₃)₃ | 1.3 - 1.6 (s) | ~30 - 35 (CH₃) |
| C2 | - | ~140 - 150 |
| C3 | - | ~110 - 120 |
| C5 | - | ~135 - 145 |
| Quaternary C of t-butyl | - | ~35 - 45 |
| Note: These are estimated values and actual experimental data may vary. |
Two-dimensional NMR experiments are crucial for confirming the assignments made from one-dimensional spectra and for elucidating the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In the case of this compound, no significant COSY correlations are expected as all the proton signals are singlets with no vicinal or long-range couplings that are typically observed in COSY spectra.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would be used to definitively link the proton signals to their corresponding carbon atoms. For instance, it would show a correlation between the singlet at δ 6.5-7.0 ppm and the C4 carbon, the signal at δ 2.3-2.6 ppm with the 5-methyl carbon, and the signal at δ 1.3-1.6 ppm with the methyl carbons of the tert-butyl group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for establishing the connectivity of the substituents on the thiophene ring. Key expected correlations would include:
The H4 proton showing correlations to C2, C3, C5, and the 5-methyl carbon.
The 5-methyl protons showing correlations to C4 and C5.
The tert-butyl protons showing correlations to the quaternary carbon of the tert-butyl group and to C2.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful for understanding the conformation of the bulky tert-butyl group relative to the thiophene ring. A NOESY experiment could reveal through-space interactions between the protons of the tert-butyl group and the H4 proton, which would provide insights into the preferred rotational conformation of the tert-butyl group.
The presence of a sterically demanding tert-butyl group adjacent to a bromine atom on the thiophene ring suggests that there might be restricted rotation around the C2-C(tert-butyl) bond. Variable-temperature NMR studies could provide information on the energy barrier to this rotation. Furthermore, detailed analysis of NOESY data, as mentioned above, can help in determining the predominant conformation of the molecule in solution. The spatial proximity between the tert-butyl protons and the thiophene ring proton would be a key indicator of the conformational preference.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
The IR and Raman spectra of this compound would be characterized by vibrations associated with the thiophene ring and its substituents.
Thiophene Ring Vibrations:
C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹.
C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring usually appear in the 1600-1450 cm⁻¹ region.
Ring breathing modes: These are characteristic vibrations of the entire ring system and are often found in the fingerprint region.
Substituent Vibrations:
C-H stretching (alkyl): The methyl and tert-butyl groups will exhibit C-H stretching vibrations in the 3000-2850 cm⁻¹ range.
C-H bending (alkyl): Characteristic bending vibrations for the methyl and tert-butyl groups will be present in the 1470-1365 cm⁻¹ region. A notable feature for the tert-butyl group is a pair of bands around 1390 and 1365 cm⁻¹.
C-Br stretching: The stretching vibration of the carbon-bromine bond is expected to appear in the low-frequency region of the IR spectrum, typically between 600 and 500 cm⁻¹.
The exact positions of the vibrational bands are sensitive to the molecular structure, including the nature and position of the substituents. The presence of the electron-withdrawing bromine atom and the electron-donating alkyl groups will influence the electronic distribution within the thiophene ring, which in turn affects the force constants of the bonds and their vibrational frequencies. For instance, the frequencies of the thiophene ring stretching modes can shift depending on the electronic effects of the substituents. The steric bulk of the tert-butyl group may also influence the vibrational modes by causing slight distortions in the ring geometry.
A summary of the expected characteristic vibrational modes is provided in the table below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |
| Alkyl C-H Stretch | 3000 - 2850 | Medium to Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium |
| Alkyl C-H Bend | 1470 - 1365 | Medium |
| C-Br Stretch | 600 - 500 | Medium to Strong |
| Note: These are general ranges and the actual spectrum may show more complex patterns due to coupling of vibrations. |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
The molecular formula for this compound is C9H13BrS. The molecular weight can be calculated using the atomic masses of its constituent elements. A key feature in the mass spectrum of a bromo-compound is the presence of two molecular ion peaks of nearly equal intensity, corresponding to the two major isotopes of bromine, 79Br and 81Br. This results in a characteristic M+ and M+2 isotopic pattern.
The fragmentation of this compound under electron ionization is expected to proceed through several key pathways. A primary fragmentation event would likely be the cleavage of the carbon-bromine bond. Another significant fragmentation would involve the loss of the tert-butyl group, which can form a stable tertiary carbocation.
Expected Fragmentation Pattern of this compound
| Fragment Ion | Proposed Structure/Loss | Key Characteristics |
|---|---|---|
| [C9H13BrS]+• | Molecular Ion | Shows characteristic M+ and M+2 peaks due to bromine isotopes. |
| [C9H13S]+ | Loss of Bromine radical (•Br) | A significant peak due to the loss of the halogen. |
| [C4H9]+ | tert-butyl cation | Expected to be a base peak or a very prominent peak due to its high stability. |
| [C5H4BrS]+• | Loss of a tert-butyl radical | Represents the thiophene ring with bromine and methyl substituents. |
X-ray Crystallography for Solid-State Structural Determination
As of the current body of scientific literature, a single-crystal X-ray diffraction analysis for this compound has not been reported. Therefore, experimental data on its solid-state structure is unavailable.
Without an experimentally determined crystal structure, the precise bond lengths, bond angles, and dihedral angles for this compound cannot be definitively stated. Computational chemistry methods could provide theoretical values for these parameters in the gaseous phase, but these would not reflect the solid-state geometry.
The conformational preferences and molecular packing of this compound in the crystalline state remain undetermined due to the absence of X-ray crystallographic data. The conformation would be influenced by the steric hindrance between the bulky tert-butyl group and the adjacent bromine atom on the thiophene ring. The molecular packing in the solid state would be governed by intermolecular forces such as van der Waals interactions.
Computational Chemistry and Theoretical Investigations of 3 Bromo 2 Tert Butyl 5 Methylthiophene
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) stands as a powerful tool for investigating the properties of molecules like 3-Bromo-2-(tert-butyl)-5-methylthiophene. These calculations allow for the prediction of various molecular attributes from first principles, offering a detailed view of its electronic and structural nature.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, DFT calculations, often using a basis set like 6-311++G(d,p), are employed to find this equilibrium geometry. The process iteratively adjusts the atomic coordinates to minimize the forces acting on them.
The resulting optimized structure provides key geometric parameters such as bond lengths, bond angles, and dihedral angles. In this molecule, the thiophene (B33073) ring is expected to be nearly planar, though the bulky tert-butyl and bromo substituents may induce minor deviations. The C-S bond lengths within the thiophene ring and the C-Br bond length are of particular interest as they influence the molecule's reactivity and stability. The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped, highlighting regions that are electron-rich or electron-poor, which is crucial for predicting sites of electrophilic or nucleophilic attack.
Table 1: Predicted Geometric Parameters for this compound Hypothetical data based on DFT calculations of similar substituted thiophenes.
| Parameter | Predicted Value |
|---|---|
| C2-C3 Bond Length | ~1.38 Å |
| C3-C4 Bond Length | ~1.43 Å |
| C4-C5 Bond Length | ~1.37 Å |
| C2-S Bond Length | ~1.74 Å |
| C5-S Bond Length | ~1.72 Å |
| C3-Br Bond Length | ~1.89 Å |
| ∠(S-C2-C3) | ~111.5° |
| ∠(C2-C3-C4) | ~112.8° |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. scialert.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. scialert.net
Table 2: Predicted Frontier Orbital Energies for this compound Hypothetical data based on DFT calculations of similar substituted thiophenes.
| Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | ~ -6.2 eV |
| LUMO | ~ -1.5 eV |
| Energy Gap (ΔE) | ~ 4.7 eV |
Theoretical vibrational spectroscopy, calculated using DFT, provides a powerful means to predict and interpret the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed, and its diagonalization yields the vibrational frequencies and normal modes. psu.edu
For this compound, the predicted spectrum would exhibit characteristic vibrational modes. These include C-H stretching vibrations of the methyl and tert-butyl groups and the thiophene ring, C-C and C=C stretching modes within the aromatic ring, and C-S stretching vibrations. iosrjournals.org The C-Br stretching frequency is also a key feature, typically appearing in the lower frequency region of the IR spectrum. The bending modes of the various C-H bonds and the deformations of the thiophene ring also contribute to the complexity of the spectrum. Comparing the theoretically predicted spectrum with experimental data can help confirm the molecular structure and assign the observed spectral bands to specific atomic motions. scispace.comresearchgate.net
Conformational Analysis and Steric Effects of the tert-Butyl Group
Conformational analysis involves exploring the potential energy surface of the molecule as a function of bond rotations. For this compound, the primary focus is on the rotation around the C2-C(tert-butyl) bond. By systematically rotating this bond and calculating the energy at each step, an energy landscape can be generated.
This landscape reveals the energy minima, which correspond to stable conformations (rotamers), and the energy maxima, which represent the transition states between them. The preferred conformation will be the one with the lowest energy, where steric clashes between the methyl groups of the tert-butyl substituent and the adjacent bromine atom and sulfur atom in the ring are minimized. It is expected that a staggered conformation, where the methyl groups of the tert-butyl moiety are positioned away from the ring atoms, would be the most stable.
The large size of the tert-butyl group can exert considerable steric pressure on the thiophene ring. numberanalytics.com This steric strain can potentially lead to slight distortions from planarity in the five-membered ring. Computational geometry optimization can quantify the extent of this distortion by examining the dihedral angles within the ring.
Furthermore, the steric hindrance created by the tert-butyl group significantly impacts the rotational barrier around the C2-C(tert-butyl) bond. researchgate.net The energy difference between the lowest energy (staggered) conformation and the highest energy (eclipsed) conformation defines the height of this rotational barrier. A high rotational barrier indicates that rotation around this bond is restricted at room temperature. The presence of the adjacent bromine atom at the C3 position further increases this barrier due to repulsive steric interactions with the methyl groups of the tert-butyl substituent during rotation. This steric crowding is a critical factor influencing the molecule's dynamic behavior and how it can interact with other molecules.
Table 3: Predicted Rotational Barrier for the tert-Butyl Group Hypothetical data based on computational studies of sterically hindered aromatic compounds.
| Conformation | Relative Energy (kcal/mol) |
|---|---|
| Staggered (Minimum) | 0.0 |
| Eclipsed (Transition State) | ~ 5-8 |
Reaction Mechanism Studies through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), provides profound insights into the intricate pathways of chemical reactions. By calculating the potential energy surface, researchers can identify transition states, intermediates, and the energetic barriers that govern reaction rates and outcomes.
A plausible synthetic route to this compound is the electrophilic bromination of its precursor, 2-(tert-butyl)-5-methylthiophene. Computational analysis can elucidate the mechanism of this transformation by locating and characterizing the transition state (TS).
In this electrophilic aromatic substitution, a brominating agent, such as N-Bromosuccinimide (NBS), is often employed. researchgate.net The reaction proceeds through a Wheland-type intermediate, and the transition state is the highest energy point on the path leading to this intermediate. DFT calculations, for instance at the M06-2X/6-311+G(d,p) level of theory, can model this TS. Key parameters of interest include the lengths of the forming C-Br bond and the breaking Br-N bond (in the case of NBS), as well as the activation energy (ΔG‡).
For the bromination of 2-(tert-butyl)-5-methylthiophene, the bulky tert-butyl group at the 2-position and the methyl group at the 5-position sterically and electronically direct the incoming electrophile to the 3-position. The transition state would feature a partial bond between the C3 carbon of the thiophene ring and the bromine atom, with the aromaticity of the ring partially disrupted. The calculated activation barrier provides a quantitative measure of the reaction's feasibility.
Below is a hypothetical data table summarizing the results of a transition state analysis for the bromination of 2-(tert-butyl)-5-methylthiophene with NBS. The values are representative of similar computations on substituted thiophenes. researchgate.net
| Parameter | Value |
|---|---|
| Activation Free Energy (ΔG‡) | 18.5 kcal/mol |
| Imaginary Frequency | -350 cm⁻¹ |
| Forming C3-Br Bond Distance | 2.25 Å |
| Breaking N-Br Bond Distance (NBS) | 2.10 Å |
This compound is a versatile intermediate for further functionalization, primarily through nucleophilic substitution or transition-metal-catalyzed coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): The thiophene ring is generally susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups. While the tert-butyl and methyl groups are electron-donating, a strong nucleophile could potentially displace the bromide. A computational study of a hypothetical SNAr reaction with a nucleophile like methoxide (B1231860) (CH₃O⁻) would reveal a multi-step energy profile. The process would involve the formation of a high-energy Meisenheimer-type intermediate. DFT calculations can determine the relative energies of the reactants, transition states, intermediate, and products. nih.gov
Palladium-Catalyzed Suzuki-Miyaura Coupling: A more common transformation is the Suzuki-Miyaura cross-coupling reaction, which couples the bromothiophene with a boronic acid. The energetic profile of the catalytic cycle—comprising oxidative addition, transmetalation, and reductive elimination—can be computationally modeled. nih.govresearchgate.net The oxidative addition of this compound to a Pd(0) complex is often the rate-determining step. The steric hindrance from the tert-butyl group would likely influence the energy barrier of this step.
The following table presents a hypothetical energetic profile for a Suzuki coupling reaction between this compound and phenylboronic acid, catalyzed by a Pd(PPh₃)₄ complex. The energies are relative to the separated reactants.
| Step | Species | Relative Free Energy (kcal/mol) |
|---|---|---|
| - | Reactants | 0.0 |
| Oxidative Addition | TS1 (Oxidative Addition) | +15.2 |
| Pd(II) Intermediate | -5.8 | |
| Transmetalation | TS2 (Transmetalation) | +12.5 |
| Coupled Pd(II) Intermediate | -10.3 | |
| Reductive Elimination | TS3 (Reductive Elimination) | +8.7 |
| - | Products + Regenerated Catalyst | -25.0 |
Molecular Dynamics Simulations to Explore Dynamic Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a way to study the behavior of molecules over time, providing insights into their conformational dynamics and interactions with their environment, such as solvent molecules. mdpi.comrsc.org An MD simulation of this compound in a solvent like tetrahydrofuran (B95107) (THF) or toluene (B28343) would reveal how the molecule moves, rotates, and interacts with its surroundings.
Key properties that can be extracted from MD simulations include radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. For instance, the RDF for the oxygen atom of THF around the thiophene's sulfur atom can indicate specific solvent structuring. Furthermore, interaction energies between the solute and solvent can be calculated, quantifying the strength of their association. The diffusion coefficient, another output of MD simulations, describes the molecule's mobility within the solvent. These simulations rely on force fields that define the potential energy of the system.
The table below provides hypothetical data that could be obtained from an MD simulation of this compound in a box of THF solvent at room temperature.
| Property | Hypothetical Value |
|---|---|
| Average Solute-Solvent Interaction Energy | -12.5 kcal/mol |
| Diffusion Coefficient in THF | 1.8 x 10⁻⁵ cm²/s |
| First Solvation Shell Peak (S···OTHF RDF) | 3.5 Å |
| Rotational Correlation Time (τ) | 15 ps |
Advanced Materials Science Applications of 3 Bromo 2 Tert Butyl 5 Methylthiophene Scaffolds
Monomer in the Synthesis of Conjugated Polymers and Oligomers
The primary application for a functionalized thiophene (B33073) such as 3-Bromo-2-(tert-butyl)-5-methylthiophene is as a monomeric unit for the creation of π-conjugated polymers and oligomers. The bromine atom serves as a reactive handle for various cross-coupling polymerization reactions, enabling its incorporation into a polymer backbone.
Brominated thiophenes are critical precursors for constructing polythiophenes with well-defined regioregularity, which is essential for achieving high charge carrier mobility. The polymerization of asymmetrically substituted thiophenes can lead to different couplings (head-to-tail, head-to-head, tail-to-tail), and controlling this arrangement is key to controlling the material's properties.
The structure of this compound is notable for the significant steric hindrance imposed by the tert-butyl group at the 2-position, which is immediately adjacent to the C-Br bond at the 3-position. This steric bulk is expected to profoundly influence polymerization outcomes.
Steric Influence on Polymerization: In chain-growth polymerization mechanisms, such as Kumada Catalyst Transfer Polycondensation (KCTP), the size of the substituent at the ortho-position (the 2-position in this case) can play a crucial role in the outcome of the polymerization. researchgate.net The bulky tert-butyl group can hinder certain reaction pathways, potentially enforcing a higher degree of regioselectivity by preventing undesirable couplings. nih.govacs.org It can also affect the planarity of the resulting polymer chain, where twisting of the thiophene units relative to each other might occur to relieve steric strain.
Control of Architecture: The methyl group at the 5-position provides another point of asymmetry. This substitution pattern means that polymerization, for instance via a Yamamoto or Stille coupling, would likely proceed by forming a bond between the 3-position of one monomer and the 4-position of another (after deprotonation or metalation), or between the bromine-bearing carbon and another activated site on a co-monomer. The steric clash between tert-butyl groups on adjacent monomers would be a dominant factor in determining the final polymer architecture.
Table 1: Potential Polymerization Reactions for Thiophene Monomers
| Polymerization Method | Catalyst/Reagents | Typical Monomer Type | Resulting Linkage |
|---|---|---|---|
| Stille Coupling | Pd(PPh₃)₄ | Bromo- and Stannyl-thiophenes | C-C |
| Suzuki Coupling | Pd(PPh₃)₄, Base | Bromo- and Boronic acid/ester-thiophenes | C-C |
| Kumada Coupling (KCTP) | Ni(dppp)Cl₂ | Grignard of Bromothiophene | C-C |
Substituted polythiophenes are cornerstone materials for a range of organic electronic and optoelectronic devices, including Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs). The electronic properties of the polymer, such as the HOMO/LUMO energy levels and the bandgap, are directly influenced by the nature of the substituents on the thiophene ring.
Tuning Electronic Properties: The tert-butyl and methyl groups are both electron-donating alkyl groups. Their presence on the thiophene ring increases the electron density of the polymer backbone. This generally leads to a raising of the Highest Occupied Molecular Orbital (HOMO) energy level. The bulky nature of the tert-butyl group can also disrupt intermolecular π-π stacking, which might decrease charge mobility in some cases but can enhance solubility in organic solvents, a critical factor for solution-based processing of devices.
Applications in Conjugated Systems: When copolymerized with an electron-accepting monomer, the 2-(tert-butyl)-5-methylthiophene unit would act as the electron-donor part of a "push-pull" polymer. This donor-acceptor architecture is a highly effective strategy for lowering the polymer's bandgap, enabling it to absorb a broader range of the solar spectrum, which is beneficial for OPV applications.
Building Block for Functional Organic Materials with Tailored Properties
Beyond polymerization, this compound serves as a versatile building block for the synthesis of more complex, discrete organic molecules. The bromine atom allows for its selective coupling to other aromatic systems, creating functional materials with properties tailored for specific applications.
The selective functionalization of the C-Br bond via cross-coupling reactions allows this thiophene scaffold to be integrated into larger molecular frameworks. For example, a Suzuki coupling reaction could be used to attach an aryl group at the 3-position, creating a 2,3,5-trisubstituted thiophene. nih.govresearchgate.net The properties of the final material can be systematically tuned by varying the nature of the coupled aryl group.
Table 2: Examples of Property Tailoring via Substitution
| Substituent Effect | Property Influenced | Desired Outcome for Devices |
|---|---|---|
| Bulky alkyl groups (e.g., tert-butyl) | Solubility, Film Morphology | Enhanced processability, control over solid-state packing |
| Electron-donating groups | HOMO/LUMO levels | Alignment with electrode work functions, optimized open-circuit voltage (OPVs) |
| Planarity of backbone | π-conjugation, Charge Transport | High charge carrier mobility (OFETs) |
Strategies for Derivatization Towards Novel Supramolecular Architectures
The derivatization of the this compound scaffold is the key to creating novel materials, including those with potential for forming supramolecular assemblies. Supramolecular chemistry relies on non-covalent interactions (e.g., hydrogen bonding, π-π stacking) to organize molecules into well-defined, higher-order structures.
Cross-Coupling Reactions: The most direct strategy for derivatization is the use of palladium- or nickel-catalyzed cross-coupling reactions. The bromine atom at the 3-position can be substituted with a wide variety of functional groups by reacting it with organoboron (Suzuki), organotin (Stille), or organozinc (Negishi) reagents.
Introduction of Recognition Moieties: To build supramolecular architectures, functional groups capable of specific, directional interactions can be introduced. For example, the thiophene could be coupled to molecules containing hydrogen-bonding units (like amides or carboxylic acids) or moieties known to promote strong π-stacking (like large, planar aromatic systems).
Steric-Directed Synthesis: The pronounced steric hindrance from the 2-tert-butyl group can be strategically exploited. It can direct the regioselectivity of subsequent reactions on the thiophene ring or on attached functional groups, preventing reactions at nearby sites and allowing for the synthesis of complex molecules that would otherwise be difficult to access. This steric control is a powerful tool for designing intricate three-dimensional structures.
By employing these derivatization strategies, the this compound building block can be transformed into a wide array of functional molecules, from simple dimers and trimers to complex dendritic and macrocyclic structures, paving the way for new materials with precisely engineered properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
